molecular formula C12H7Cl3O B6381846 3-Chloro-5-(3,4-dichlorophenyl)phenol CAS No. 1261961-24-3

3-Chloro-5-(3,4-dichlorophenyl)phenol

Cat. No.: B6381846
CAS No.: 1261961-24-3
M. Wt: 273.5 g/mol
InChI Key: CUMSAFJIAMLEBY-UHFFFAOYSA-N
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Description

3-Chloro-5-(3,4-dichlorophenyl)phenol is a chlorinated derivative of phenol. This compound is characterized by the presence of three chlorine atoms attached to a phenolic structure, making it a member of the chlorophenol family. Chlorophenols are widely used in various industrial applications due to their antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3,4-dichlorophenyl)phenol typically involves the chlorination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with chlorine in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective chlorination at the desired positions on the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form less chlorinated phenols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less chlorinated phenols and hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(3,4-dichlorophenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The antimicrobial activity of 3-Chloro-5-(3,4-dichlorophenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,4-Dichlorophenol
  • 3,5-Dichlorophenol

Uniqueness

3-Chloro-5-(3,4-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichlorophenols, it exhibits higher antimicrobial activity and greater stability under various environmental conditions.

Properties

IUPAC Name

3-chloro-5-(3,4-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMSAFJIAMLEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686100
Record name 3',4',5-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-24-3
Record name 3',4',5-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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